3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is a synthetic organic compound with the molecular formula C13H11FO3S and a molecular weight of approximately 266.28 g/mol. It features a biphenyl structure substituted with a fluorine atom, a methylsulfonyl group, and a hydroxyl group. This compound is identified by its CAS number 1032825-01-6 and is noted for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can participate in various
Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol can be achieved through several methods:
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol has potential applications in:
Interaction studies involving 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol could explore its binding affinity with various biological targets such as enzymes or receptors. Preliminary studies on similar compounds indicate that interactions could involve:
Further research is necessary to elucidate specific interactions and their implications for biological activity .
Several compounds share structural similarities with 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Notable Properties |
---|---|---|
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Hydroxy and carboxylic acid groups | Antioxidant properties |
4'-Fluoro-[1,1'-biphenyl]-4-ol | Fluorine and hydroxyl groups | Potential anticancer activity |
2',3',5'-Trifluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol | Multiple fluorine substitutions | Enhanced lipophilicity |
4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol | Aminomethyl group | Antidepressant effects |
The uniqueness of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol lies in its combination of functional groups that may impart distinct chemical reactivity and biological properties compared to these similar compounds. Its methylsulfonyl group enhances solubility and reactivity, making it a versatile candidate for further exploration in drug development and organic synthesis .
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is a synthetic biphenyl derivative classified as a polycyclic aromatic compound. Its IUPAC name reflects its structural features:
The molecule contains three functional groups:
Structurally, it belongs to the sulfone family due to the presence of the sulfonyl moiety, which influences its electronic and steric properties.
First reported in 2011 (PubChem Creation Date: June 21, 2011), this compound emerged during efforts to develop fluorinated biphenyl derivatives for pharmaceutical and materials science applications. Its synthesis aligns with advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which enable precise aryl-aryl bond formation.
Research Significance:
Key Identifiers:
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 1032825-01-6 | |
PubChem CID | 53219674 | |
Molecular Formula | C₁₃H₁₁FO₃S | |
Molecular Weight | 266.29 g/mol | |
DSSTox Substance ID | DTXSID30684498 | |
Wikidata ID | Q82609977 |
Spectroscopic Identifiers:
The compound’s structure is represented through multiple systems:
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol exhibits a biphenyl core structure consisting of two benzene rings connected through a single carbon-carbon bond [1]. The compound features a substitution pattern with three distinct functional groups positioned at specific locations on the biphenyl framework [1]. The hydroxyl group (-OH) is located at position 4 of the first phenyl ring, while a fluorine atom (-F) occupies position 3 of the same ring [1]. The second phenyl ring carries a methylsulfonyl group (-SO2CH3) at position 4' [1].
The two-dimensional structure demonstrates the characteristic planar arrangement of the aromatic rings, with the substituents extending from the benzene rings in a manner that influences the overall molecular geometry [1]. The canonical Simplified Molecular Input Line Entry System representation confirms the structural connectivity as CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F [1] [2]. This linear notation clearly delineates the attachment points of each functional group and the connectivity between the aromatic systems [1].
The three-dimensional conformation of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is characterized by the dihedral angle between the two phenyl rings, which significantly influences the compound's physicochemical properties [3] [4]. Biphenyl derivatives typically exhibit non-planar conformations due to steric interactions between the hydrogen atoms in the ortho positions of adjacent rings [3]. The equilibrium dihedral angle for unsubstituted biphenyl is approximately 45 degrees, as determined through high-level computational studies [4].
For substituted biphenyls like 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, the presence of bulky substituents can further influence the torsional angle between the rings [3] [5]. The methylsulfonyl group, being relatively large, may contribute to additional steric hindrance that affects the preferred conformation [3]. Crystal structure studies of related biphenyl derivatives have shown dihedral angles ranging from 46 to 53 degrees, depending on the nature and position of substituents [6] [7].
The compound can undergo rapid interconversion between conformational enantiomers through rotation about the biphenyl bond, with barriers typically ranging from 8.0 to 8.3 kilojoules per mole for biphenyl systems [4]. This conformational flexibility is an important characteristic that influences the compound's interactions in various chemical environments [3].
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol contains four primary functional groups that contribute to its chemical properties and reactivity profile [1]. The phenolic hydroxyl group (-OH) represents the most prominent functional group, located at position 4 of the first aromatic ring [1] [8]. This hydroxyl group imparts acidic character to the molecule, as phenols typically exhibit pKa values around 10, making them weakly acidic compounds [8].
The methylsulfonyl group (-SO2CH3) attached at position 4' of the second phenyl ring is a strongly electron-withdrawing substituent [9]. This sulfonyl functionality is derived from methanesulfonic acid derivatives and contributes significantly to the molecule's polarity and potential for intermolecular interactions [9]. The presence of the sulfonyl group enhances the compound's ability to participate in hydrogen bonding as an acceptor [1].
The fluorine substituent at position 3 of the first aromatic ring represents a halogen functional group that significantly affects the electronic properties of the benzene ring [10]. Fluorine is the most electronegative element and creates a substantial inductive effect that influences the reactivity of adjacent positions on the aromatic ring [10]. The fluorine atom also contributes to the overall lipophilicity and metabolic stability of the compound [11].
The biphenyl core itself serves as a rigid aromatic scaffold that provides structural stability and contributes to the compound's overall molecular framework [11] [12]. This biaryl system is commonly found in various biologically active compounds and materials science applications due to its favorable electronic and geometric properties [11].
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol possesses the molecular formula C13H11FO3S, indicating the presence of 13 carbon atoms, 11 hydrogen atoms, one fluorine atom, three oxygen atoms, and one sulfur atom [1] [2]. The molecular weight is precisely calculated as 266.29 grams per mole based on standard atomic masses [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C13H11FO3S | [1] [2] |
Molecular Weight | 266.29 g/mol | [1] [2] |
Exact Mass | 266.04129354 Da | [1] |
Monoisotopic Mass | 266.04129354 Da | [1] |
The exact mass of 266.04129354 daltons represents the mass calculated using the most abundant isotope of each element, providing a precise value for mass spectrometric identification [1]. This value differs slightly from the molecular weight due to the consideration of isotopic abundance in the molecular weight calculation [1].
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol exists as a solid under standard temperature and pressure conditions [2] [13]. The compound exhibits a crystalline physical state, which is typical for substituted biphenyl derivatives containing polar functional groups [2]. The solid nature of the compound can be attributed to the presence of hydrogen bonding capabilities through the phenolic hydroxyl group and the polar methylsulfonyl substituent [1].
The density of the compound is reported as 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid material [13]. This density value is consistent with organic compounds containing aromatic rings and polar substituents [13]. The calculated boiling point is estimated at 445.4 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, reflecting the compound's relatively high thermal stability [13].
Physical Property | Value | Reference |
---|---|---|
Physical State | Solid | [2] [13] |
Density | 1.3 ± 0.1 g/cm³ | [13] |
Boiling Point | 445.4 ± 45.0 °C at 760 mmHg | [13] |
Flash Point | 223.2 ± 28.7 °C | [13] |
The flash point of 223.2 ± 28.7 degrees Celsius indicates the compound's relative thermal stability and low volatility at ambient conditions [13]. The vapor pressure at 25 degrees Celsius is effectively zero (0.0 ± 1.1 millimeters of mercury), confirming the compound's low volatility characteristics [13].
The International Chemical Identifier (InChI) for 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol provides a standardized textual representation of the compound's structure: InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 [1] [18] [2]. This notation systematically describes the molecular connectivity, including the positions of all atoms and their bonding patterns [1].
The InChI string begins with the standard identifier "1S" followed by the molecular formula C13H11FO3S [1]. The connectivity portion describes the carbon skeleton and heteroatom positions, while the hydrogen section (h2-8,15H,1H3) specifies the hydrogen atom distribution throughout the molecule [1]. The notation confirms the presence of the phenolic hydrogen and the methyl group hydrogens in their respective positions [1].
The corresponding InChIKey, HDVYXZFEAKBBBP-UHFFFAOYSA-N, represents a compressed, hash-based version of the InChI that provides a unique identifier for database searches and chemical informatics applications [1] [18] [2]. This 27-character string serves as a molecular fingerprint that can be used for rapid compound identification and verification across chemical databases [1].
Identifier Type | Value | Reference |
---|---|---|
InChI | InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | [1] [18] [2] |
InChIKey | HDVYXZFEAKBBBP-UHFFFAOYSA-N | [1] [18] [2] |
The Simplified Molecular Input Line Entry System (SMILES) notation for 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is represented as CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F [1] [18] [2]. This linear notation efficiently encodes the molecular structure using a series of atomic symbols and connectivity indicators [1]. The SMILES string begins with the methylsulfonyl group (CS(=O)(=O)), followed by the aromatic ring connectivity patterns [1].
The notation systematically traces through the biphenyl framework, indicating the positions of the fluorine atom (F) and hydroxyl group (O) on the appropriate aromatic carbons [1]. The canonical SMILES representation ensures a unique, standardized format that can be consistently interpreted by chemical software and databases [1] [2]. This particular SMILES notation has been verified across multiple chemical databases and computational platforms [1] [18] [2].
The aromatic carbons are represented using lowercase 'c' symbols, while the double bonds within the aromatic rings are implied by the aromatic designation [1]. The parentheses in the SMILES string indicate branching points in the molecular structure, particularly at the biphenyl junction and the positions of the functional group attachments [1].
Computational molecular descriptors provide quantitative measures of various physicochemical properties that are relevant for understanding the compound's behavior in different environments [1]. The XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases [1]. This partition coefficient value is within the range typically associated with drug-like molecules and suggests reasonable membrane permeability characteristics [1].
The topological polar surface area (TPSA) is calculated as 62.8 square angstroms, which represents the surface area occupied by polar atoms in the molecule [1] [19]. This value falls within the range associated with good oral bioavailability for pharmaceutical compounds, as it is below the commonly cited threshold of 140 square angstroms [19]. The TPSA calculation includes contributions from the phenolic hydroxyl group and the methylsulfonyl oxygens [1].
Molecular Descriptor | Value | Computation Method | Reference |
---|---|---|---|
XLogP3-AA | 2.5 | XLogP3 3.0 | [1] |
Topological Polar Surface Area | 62.8 Ų | Cactvs 3.4.8.18 | [1] |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | [1] |
Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 | [1] |
Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | [1] |
Heavy Atom Count | 18 | PubChem | [1] |
Molecular Complexity | 368 | Cactvs 3.4.8.18 | [1] |
The hydrogen bonding profile shows one donor (the phenolic hydroxyl group) and four acceptors (the hydroxyl oxygen, two sulfonyl oxygens, and the fluorine atom) [1]. This hydrogen bonding pattern contributes to the compound's ability to interact with biological targets and influences its solubility characteristics [1]. The rotatable bond count of 2 indicates relatively limited conformational flexibility, primarily associated with the methylsulfonyl group rotation and the biphenyl torsion [1].
Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of organic compounds. For 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, NMR analysis provides detailed information about the molecular framework and functional group arrangement.
The compound exhibits a molecular formula of C13H11FO3S with a molecular weight of 266.29 g/mol [1] [2]. The biphenyl core structure creates a characteristic aromatic system that produces distinct NMR signatures. In proton NMR analysis, biphenyl compounds typically display aromatic proton signals in the range of 7.2-7.8 ppm, with specific chemical shifts influenced by the electronic environment created by substituents [3] [4].
The fluorine substituent at the 3-position of the phenol ring significantly affects the NMR characteristics. Fluorine-19 NMR spectroscopy reveals that fluorinated phenolic compounds exhibit chemical shifts in the range of -157.8 ppm for aromatic fluorine substituents [5]. The fluorine atom's strong electronegativity creates substantial deshielding effects on neighboring carbons, resulting in characteristic coupling patterns in both proton and carbon-13 NMR spectra [6] [7].
The methylsulfonyl group contributes distinctive NMR features. The methyl group attached to the sulfur atom appears as a singlet at approximately 3.1 ppm in proton NMR, while the corresponding carbon signal appears around 44.2 ppm in carbon-13 NMR [8]. The sulfonyl carbon typically resonates around 138.5 ppm, reflecting the electron-withdrawing nature of the sulfur dioxide moiety [8].
The phenolic hydroxyl group produces a characteristic broad signal around 5.2 ppm in proton NMR, which is exchangeable with deuterium oxide [8]. The aromatic carbons of the biphenyl system typically appear between 120-140 ppm in carbon-13 NMR, with specific chemical shifts dependent on the substitution pattern and electronic effects of the functional groups [4].
Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. The IR spectrum of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol displays several diagnostic absorption bands that confirm the presence of key functional groups.
The biphenyl core structure produces characteristic aromatic carbon-hydrogen stretching vibrations above 3000 cm-1, typically observed in the range of 3000-3100 cm-1 [9]. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 cm-1 region, with the biphenyl system showing enhanced intensity due to the conjugated aromatic system [10] [11].
The phenolic hydroxyl group creates a broad, strong absorption band in the 3400-3200 cm-1 region. This characteristic "tongue-shaped" peak results from hydrogen bonding interactions that broaden the absorption profile [12]. The position and shape of this band provide information about the hydrogen bonding environment and the electronic effects of neighboring substituents [13] [14].
The methylsulfonyl group produces distinctive infrared absorptions. The sulfur-oxygen stretching vibrations appear as strong bands around 1150-1350 cm-1, with asymmetric and symmetric stretching modes creating characteristic doublet patterns [15]. The methyl group attached to the sulfur atom contributes carbon-hydrogen stretching absorptions around 2950-3000 cm-1 [9].
The fluorine substituent affects the infrared spectrum through its influence on aromatic carbon-carbon and carbon-hydrogen vibrations. Fluorinated aromatic compounds typically show modified aromatic stretching patterns, with the strong electron-withdrawing effect of fluorine causing shifts in the fingerprint region below 1500 cm-1 [13] [16].
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol appears at m/z 266, corresponding to the molecular formula C13H11FO3S [1] [2].
The fragmentation pattern of biphenyl compounds typically involves cleavage of the central carbon-carbon bond connecting the two aromatic rings, producing fragment ions corresponding to substituted phenyl cations [17] [18]. The presence of the methylsulfonyl group creates characteristic fragmentation pathways involving loss of the sulfonyl moiety (SO2, m/z 64) and the methylsulfonyl group (SO2CH3, m/z 79) [19] [20].
The fluorine substituent influences the fragmentation pattern through its effect on the stability of fragment ions. Fluorinated aromatic compounds often produce fragment ions through loss of hydrogen fluoride (HF, m/z 20) or fluorine radical (F, m/z 19) [5] [21]. The phenolic hydroxyl group can contribute to fragmentation through loss of hydroxyl radical (OH, m/z 17) or water (H2O, m/z 18) [22].
Characteristic fragment ions include the biphenyl cation (m/z 154), fluorinated phenyl fragments, and methylsulfonyl-substituted aromatic fragments. The base peak typically corresponds to the most stable fragment ion, often involving the methylsulfonyl-substituted phenyl cation [17] [23].
Chromatographic techniques provide essential tools for the separation, purification, and quantitative analysis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. Multiple chromatographic approaches have been developed for biphenyl compounds and their derivatives.
High-Performance Liquid Chromatography (HPLC) represents the most widely used technique for biphenyl analysis. Reversed-phase HPLC using C18 columns provides excellent separation capabilities, with the biphenyl core structure showing strong retention through hydrophobic interactions [24] [25]. The use of biphenyl stationary phases has gained significant attention due to their enhanced selectivity for aromatic compounds through π-π interactions [25] [26].
Biphenyl stationary phases demonstrate superior retention mechanisms compared to traditional alkyl phases. The aromatic nature of the biphenyl bonded phase creates additional π-π interactions with aromatic analytes, resulting in improved selectivity and resolution [25] [26]. These phases show particularly strong retention for compounds containing aromatic rings with electron-withdrawing substituents, such as the fluorine and methylsulfonyl groups present in the target compound [26].
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful analytical approach. The compound's relatively low volatility may require derivatization or elevated injection temperatures for optimal analysis [20] [27]. The methylsulfonyl group's thermal stability makes it suitable for GC analysis, while the fluorine substituent provides additional selectivity through electron capture detection [20] [28].
Specialized chromatographic methods have been developed for fluorinated compounds. Fluorinated HPLC phases offer unique selectivity for fluorinated analytes through specific fluorine-fluorine interactions [29] [30]. These phases demonstrate enhanced retention for fluorinated compounds and provide complementary selectivity to traditional reversed-phase systems [29].
X-ray crystallography provides the most definitive structural information about molecular geometry and crystal packing arrangements. While specific crystallographic data for 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol was not found in the literature search, general principles of biphenyl crystal structures can be applied to understand the expected structural characteristics.
Biphenyl compounds typically adopt non-planar conformations in the solid state due to steric interactions between the aromatic rings [10]. The dihedral angle between the two phenyl rings generally ranges from 30-45 degrees, depending on the nature and position of substituents [7]. The presence of the fluorine atom and methylsulfonyl group creates additional steric constraints that influence the molecular conformation.
The fluorine substituent, with its small size but strong electronegativity, typically has minimal steric impact but creates significant electronic effects that influence intermolecular interactions [31]. The methylsulfonyl group, being considerably larger, likely contributes to increased steric hindrance and affects the overall molecular packing in the crystal lattice [31].
Crystal packing arrangements in biphenyl compounds often involve π-π stacking interactions between aromatic rings and hydrogen bonding interactions involving polar substituents [31]. The phenolic hydroxyl group can participate in hydrogen bonding networks, while the methylsulfonyl group can act as both hydrogen bond acceptor and donor depending on the crystallization conditions [31].
Elemental analysis provides quantitative determination of the elemental composition and serves as a critical tool for purity assessment and structural confirmation. For 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, elemental analysis must account for the presence of carbon, hydrogen, fluorine, oxygen, and sulfur.
The theoretical elemental composition based on the molecular formula C13H11FO3S includes: Carbon (58.64%), Hydrogen (4.16%), Fluorine (7.14%), Oxygen (18.04%), and Sulfur (12.04%) [32]. Accurate elemental analysis requires specialized techniques to handle the fluorine content, as fluorine can interfere with traditional combustion analysis methods [33] [34].
For fluorine-containing compounds, specialized elemental analyzers equipped with fluorine-compatible systems are required. The FlashSmart Elemental Analyzer with FluoAdso reagent has been specifically designed to handle fluorinated compounds, providing accurate carbon, hydrogen, and nitrogen determinations while managing fluorine interference [33]. The FluoAdso reagent consists of mixed oxides that react with fluorine compounds, protecting the analytical system from fluorine-related damage [33].
Advanced fluorine analysis techniques include High-Sensitivity Elemental Mass Spectrometry using inductively coupled plasma mass spectrometry (ICP-MS) with specialized ionization methods. Post-plasma chemical ionization techniques have been developed to enhance fluorine detection sensitivity by forming stable fluoride-containing ions such as Na2F+ or BaF+ [34] [35] [36]. These methods provide detection limits in the parts-per-billion range and offer compound-independent response for quantitative analysis [34].
Sulfur analysis requires specialized techniques due to potential interference from other elements. ICP-MS with appropriate internal standards provides accurate sulfur quantification, while elemental analyzers with sulfur-specific detection systems can provide direct sulfur content determination [32] [37].